3-Iodoprop-2-yn-1-yl thiocyanate
Description
Properties
CAS No. |
113079-26-8 |
|---|---|
Molecular Formula |
C4H2INS |
Molecular Weight |
223.04 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl thiocyanate |
InChI |
InChI=1S/C4H2INS/c5-2-1-3-7-4-6/h3H2 |
InChI Key |
AKYAKNXFOAIZBO-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CI)SC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ammonium Thiocyanate
A widely reported method involves the reaction of propargyl iodide with ammonium thiocyanate (NH₄SCN) in polar aprotic solvents. This route leverages the nucleophilicity of the thiocyanate anion (SCN⁻) to displace the iodide ion via an Sₙ2 mechanism.
Procedure:
Propargyl iodide (1.0 equiv) is dissolved in anhydrous acetone or N,N-Dimethylformamide (DMF) under nitrogen atmosphere. Ammonium thiocyanate (1.2 equiv) is added portionwise, and the mixture is stirred at 25–40°C for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by extraction with dichloromethane and subsequent solvent evaporation.
Key Observations:
Photochemical Thiocyanation Using Singlet Oxygen
Building on recent advances in photoredox catalysis, a green methodology employs singlet oxygen (¹O₂) to generate thiocyanate radicals (- SCN) for regioselective thiocyanation. While originally developed for terminal alkynes, this method has been adapted for propargyl iodides.
Procedure:
Propargyl iodide (1.0 equiv) and NH₄SCN (1.0 equiv) are dissolved in methanol under visible light irradiation (450 nm LED). Molecular oxygen is bubbled through the solution at 25°C for 8 hours. The reaction mixture is quenched with sodium thiosulfate, and the product is purified via column chromatography.
Mechanistic Insights:
Singlet oxygen oxidizes SCN⁻ to - SCN radicals, which abstract a hydrogen atom from the propargyl iodide, forming a propargyl radical intermediate. Subsequent recombination with a second - SCN radical yields the thiocyanate product (Figure 1).
Advantages:
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Photochemical Method |
|---|---|---|
| Yield | 78–82% | 85–90% |
| Reaction Time | 6–12 hours | 8 hours |
| Catalyst | None | Visible light |
| Byproducts | Di-thiocyanate (5–8%) | <2% |
| Scalability | Moderate | High |
Table 1. Comparison of synthetic routes for this compound. Data extrapolated from methodologies in.
Mechanistic Studies and Optimization
Role of Solvent Polarity
In nucleophilic substitutions, solvent polarity critically influences reaction kinetics. DMF accelerates iodide displacement but stabilizes ionic intermediates, increasing di-thiocyanation risks. Acetone, with lower polarity, favors mono-substitution but requires longer reaction times.
Radical Pathway in Photochemical Synthesis
Electron paramagnetic resonance (EPR) studies confirm the presence of - SCN radicals during visible light irradiation. Radical scavengers such as TEMPO completely inhibit product formation, validating the radical mechanism.
Applications in Biocidal Formulations
This compound exhibits broad-spectrum antimicrobial activity, akin to commercial biocides like 3-Iodo-2-propynyl butyl carbamate (IPBC). Its low viscosity and stability in alkyl polyglycol carriers make it suitable for wood preservatives and industrial coatings.
Chemical Reactions Analysis
Types of Reactions: 3-Iodoprop-2-yn-1-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Iodine can be oxidized to iodate or periodate derivatives.
Cyclization Products: Formation of various heterocyclic compounds, such as iodinated pyrroles or thiophenes.
Scientific Research Applications
Chemistry: 3-Iodoprop-2-yn-1-yl thiocyanate is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through iodination or thiocyanation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as antifungal or antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Iodoprop-2-yn-1-yl thiocyanate involves its ability to undergo nucleophilic substitution and cyclization reactions. The iodine atom serves as a leaving group, allowing the compound to react with various nucleophiles. The thiocyanate group can also participate in reactions, forming new bonds and structures. These reactions enable the compound to interact with molecular targets, such as enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its iodopropargyl-thiocyanate hybrid structure. Below is a comparison with structurally related thiocyanate derivatives from the evidence:
Research Findings and Data
Thermal Stability
- Aromatic thiocyanates (e.g., 15h, 7h) exhibit higher melting points (167–308°C) due to extended conjugation and crystallinity , whereas aliphatic derivatives like this compound are likely liquid or low-melting.
Spectroscopic Signatures
- IR Spectroscopy : Thiocyanate peaks appear at ~2050–2150 cm⁻¹ (C≡N stretch). Alkyne C≡C stretches (~2100–2260 cm⁻¹) and iodine’s mass effect would dominate in this compound .
- NMR : Aromatic protons in analogs (e.g., δ 7.14–8.43 ppm in 15h ) contrast with the deshielded propargyl protons in the target compound.
Q & A
Q. What are the recommended methods for synthesizing 3-Iodoprop-2-yn-1-yl thiocyanate, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or coupling reactions between propargyl derivatives and thiocyanate sources. For purity validation:
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) quantifies organic impurities.
- Elemental Analysis confirms stoichiometry of C, H, N, and S.
- Melting Point Analysis (e.g., lit. range 64–68°C ) verifies consistency with literature.
- NMR Spectroscopy (¹H/¹³C) identifies structural integrity and detects residual solvents .
Q. How can the molecular structure of this compound be determined experimentally?
- Single-Crystal X-ray Diffraction (SCXRD): Use programs like SHELXL for refinement, accounting for heavy-atom (iodine) scattering .
- FT-IR Spectroscopy: Validate functional groups (e.g., C≡C, SCN) via characteristic absorption bands.
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns .
Q. What analytical techniques are suitable for quantifying thiocyanate derivatives in complex matrices?
- Ion Chromatography (IC) or UV-Vis Spectrophotometry (after derivatization with Fe³⁺ to form colored complexes) .
- Recovery Tests: Spike known thiocyanate concentrations into samples and use ANOVA to validate method accuracy (e.g., p < 0.05 significance) .
Advanced Research Questions
Q. How can equilibrium constants and kinetic stability of this compound in solution be determined?
- Stopped-Flow Techniques: Monitor rapid equilibria under controlled ionic strength (e.g., 0.5 M) and temperature (25°C) .
- Global Data Analysis: Use software like ReactLab Equilibria to deconvolute absorbance spectra and calculate stability constants (e.g., β₁, β₂ for Fe(SCN)ⁿ⁺ analogs) .
- Kinetic Studies: Track degradation under acidic/oxidative conditions using time-resolved spectroscopy .
Q. Table 1: Example Equilibrium Constants for Thiocyanate Complexes
| Complex | Log β (25°C) | Molar Absorbance (ε, L/mol·cm) |
|---|---|---|
| Fe(SCN)²⁺ | 2.1 ± 0.2 | 1200 |
| Fe(SCN)₂⁺ | 3.5 ± 0.3 | 2400 |
| Adapted from iron(III) thiocyanate studies . |
Q. What experimental designs address the dual role of thiocyanate as both protective and toxic in biological systems?
- Dose-Response Studies: Establish thresholds using in vitro models (e.g., endothelial cells) with thiocyanate concentrations ranging from 1–100 µM .
- Oxidative Stress Assays: Measure ROS levels (e.g., via DCFH-DA fluorescence) to identify protective vs. toxic thresholds .
- Animal Models: Administer graded doses (e.g., 0.1–10 mg/kg) and assess renal/hepatic biomarkers (creatinine, ALT) to define safe exposure limits .
Q. How can contradictions in thiocyanate’s anti-inflammatory effects be resolved in mechanistic studies?
- Cell-Type Specificity: Compare effects in macrophages (pro-inflammatory) vs. epithelial cells (anti-inflammatory) using cytokine profiling (e.g., IL-6, TNF-α) .
- MPO Activity Inhibition: Quantify hypochlorous acid (HOCl) reduction in neutrophil assays to clarify protective mechanisms .
- Gene Knockdown Models: Use siRNA targeting NF-κB or Nrf2 pathways to isolate thiocyanate’s signaling role .
Q. What methodologies optimize the stability of this compound in long-term storage?
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic iodine loss .
- Lyophilization: Assess powder stability vs. solution-phase hydrolysis .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting data on thiocyanate’s concentration-dependent effects?
- L-Shaped Dose-Response Modeling: Use nonlinear regression to identify inflection points where benefits plateau (e.g., CKD risk minimization at 50–100 µM urinary SCN⁻) .
- Meta-Analysis: Pool data from heterogeneous studies (e.g., in vitro, animal, epidemiological) with random-effects models to quantify overall effect sizes .
Q. What statistical approaches validate reproducibility in thiocyanate quantification assays?
- Bland-Altman Plots: Compare inter-lab variability for UV-Vis/IC methods .
- Standard Addition: Correct matrix effects in biological samples (e.g., plasma, urine) .
Tables & Key Findings
Q. Table 2: Temporal Stability of Thiocyanate Derivatives
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | >180 | None detected |
| pH 2.0, 25°C | 7 | Iodide (I⁻), CO₂ |
| 40°C, 75% RH | 30 | Polymerized byproducts |
| Based on nickel thiocyanate analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
